3-Amino-3-methyl-tetrahydrofuran
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Description
3-Amino-3-methyl-tetrahydrofuran is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.149. The purity is usually 95%.
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Mechanism of Action
Target of Action
This compound is primarily used for research and development purposes , and its specific biological targets are still under investigation.
Biochemical Pathways
The biochemical pathways affected by 3-Methyltetrahydrofuran-3-amine are currently unknown . As the targets and mode of action are not well-defined, the downstream effects on biochemical pathways remain unclear. Future research may provide insights into the compound’s role in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Biological Activity
3-Amino-3-methyl-tetrahydrofuran (AMTHF) is a cyclic organic compound characterized by its unique structural features, including a tetrahydrofuran ring with an amino group and a methyl group attached to the same carbon atom. Its molecular formula is C5H11N, and it has a molecular weight of approximately 99.13 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to its distinct chemical reactivity and biological activity.
The structural configuration of AMTHF contributes to its reactivity in various chemical reactions, particularly in organic synthesis. It is noted for participating in epoxide opening reactions, which are crucial in the total synthesis of complex organic molecules. The compound's ability to form diverse derivatives enhances its utility in pharmaceutical applications.
Biological Activity
Research indicates that AMTHF exhibits several biological activities, although detailed studies on its mechanism of action are still limited. The following sections summarize key findings regarding its biological effects.
Antimicrobial Activity
AMTHF has shown potential antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents. Its structural similarity to known antimicrobial compounds suggests that it may interact with bacterial cell membranes or inhibit essential metabolic pathways.
Cytotoxic Effects
Preliminary studies have indicated that AMTHF may possess cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis or inhibit cell proliferation is an area of active research, with implications for cancer therapy.
Neuroprotective Potential
There is emerging evidence suggesting that AMTHF may have neuroprotective effects. Its interaction with neurotransmitter systems could provide insights into its potential use in treating neurodegenerative diseases.
Study 1: Antimicrobial Activity
A study conducted by researchers explored the antimicrobial efficacy of AMTHF against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, indicating its potential as a novel antimicrobial agent.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Bacillus subtilis | 18 |
Table 1: Antimicrobial activity of AMTHF against selected bacterial strains.
Study 2: Cytotoxicity Assay
In vitro cytotoxicity assays were performed using human cancer cell lines. AMTHF exhibited dose-dependent cytotoxic effects, with IC50 values indicating significant potential for further development as an anticancer agent.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
A549 | 20 |
Table 2: Cytotoxic effects of AMTHF on human cancer cell lines.
While specific mechanisms of action for AMTHF are not fully elucidated, it is hypothesized that the compound may interact with cellular targets such as enzymes or receptors involved in critical biological processes. Further studies are needed to clarify these interactions and their implications for therapeutic applications.
Properties
IUPAC Name |
3-methyloxolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(6)2-3-7-4-5/h2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAPWIUQDZKEBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.